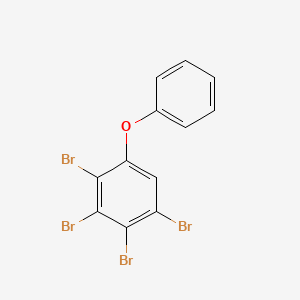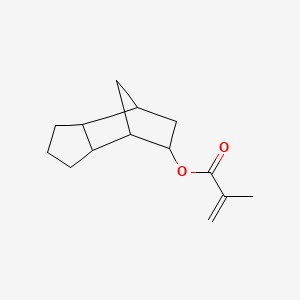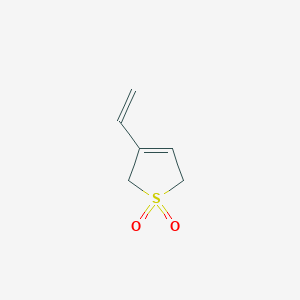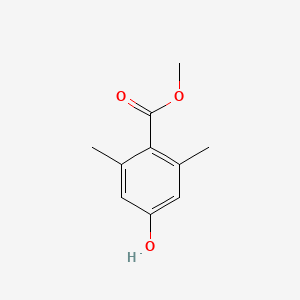
(3-クロロ-5-メチルフェニル)メタノール
概要
説明
(3-Chloro-5-methylphenyl)methanol: is an organic compound with the molecular formula C8H9ClO . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
Chemistry: (3-Chloro-5-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, (3-Chloro-5-methylphenyl)methanol is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of compounds with potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Derivatives of (3-Chloro-5-methylphenyl)methanol have shown promise in preclinical studies for their pharmacological activities.
Industry: In the industrial sector, (3-Chloro-5-methylphenyl)methanol is used in the production of specialty chemicals. It is also employed in the manufacture of polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-methylphenyl)methanol typically involves the chlorination of 5-methylbenzyl alcohol. One common method is the reaction of 5-methylbenzyl alcohol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, resulting in the formation of (3-Chloro-5-methylphenyl)methanol.
Industrial Production Methods: In industrial settings, the production of (3-Chloro-5-methylphenyl)methanol can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production may also involve the use of catalysts to improve the efficiency of the chlorination process.
化学反応の分析
Types of Reactions: (3-Chloro-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-chloro-5-methylbenzaldehyde or 3-chloro-5-methylbenzoic acid.
Reduction: Formation of 3-chloro-5-methyltoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of (3-Chloro-5-methylphenyl)methanol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and binding affinity.
類似化合物との比較
3-Chlorobenzyl alcohol: Similar structure but lacks the methyl group.
5-Methylbenzyl alcohol: Similar structure but lacks the chlorine atom.
3-Chloro-4-methylphenylmethanol: Similar structure with the methyl group at the fourth position.
Uniqueness: (3-Chloro-5-methylphenyl)methanol is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
(3-chloro-5-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMISYWXDRZVKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)



![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone](/img/structure/B1355357.png)
![(E)-N'-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxy-ethanimidamide](/img/structure/B1355358.png)
![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)




